4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Overview
Description
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C13H12F3N3S and its molecular weight is 299.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazole compounds is also diverse and depends on the specific compound. For example, some thiazole compounds act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical pathways
Thiazole compounds can interact with various biochemical pathways. For instance, they may activate or inhibit certain enzymes or receptors in the biological systems . The specific pathways affected would depend on the specific thiazole compound and its targets.
Result of action
The molecular and cellular effects of thiazole compounds can be diverse, ranging from antimicrobial to antitumor effects . The specific effects would depend on the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives are known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to the modulation of enzyme activity, impacting cellular redox states and protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting pathways like MAPK and PI3K/Akt . Additionally, it can alter gene expression profiles by interacting with transcription factors, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Furthermore, it can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can exhibit therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, influencing the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.
Properties
IUPAC Name |
4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-yl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3S/c1-7-10(20-11(17)19-7)8-2-5-18-9(6-8)12(3-4-12)13(14,15)16/h2,5-6H,3-4H2,1H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKQODPFCYXYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140850 | |
Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395492-69-9 | |
Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolamine, 4-methyl-5-[2-[1-(trifluoromethyl)cyclopropyl]-4-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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